Technical Guide: Chemical Properties and Stability of Di-tert-butyl Bromomalonate
Technical Guide: Chemical Properties and Stability of Di-tert-butyl Bromomalonate
This guide provides an in-depth technical analysis of Di-tert-butyl bromomalonate , a specialized electrophilic building block used in the synthesis of complex pharmaceutical intermediates, including amino acids and heterocycles.
Note on Chemical Identity: While the prompt references CAS 5411-87-0, authoritative chemical registries (PubChem, Sigma-Aldrich) identify Di-tert-butyl bromomalonate as CAS 15960-79-9 . The CAS 541-16-2 corresponds to its precursor, Di-tert-butyl malonate. This guide focuses on the brominated derivative (CAS 15960-79-9) to ensure scientific accuracy.
Executive Summary
Di-tert-butyl bromomalonate is a sterically hindered, electrophilic malonate derivative. Its dual tert-butyl ester protection offers unique orthogonality in multi-step synthesis, allowing for selective deprotection under mild acidic conditions (e.g., TFA) without affecting other base-sensitive moieties. However, this steric bulk and the presence of the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The bulky tert-butyl groups significantly alter the physical properties compared to the diethyl analog, lowering the boiling point relative to molecular weight due to reduced intermolecular hydrogen bonding potential and increasing solubility in non-polar organic solvents.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | Di-tert-butyl bromomalonate | |
| CAS Number | 15960-79-9 | Validated Registry Number |
| Molecular Formula | ||
| Molecular Weight | 295.17 g/mol | |
| Physical State | Colorless to pale yellow oil | Solidifies at low temps; often supercooled liquid |
| Boiling Point | Decomposes >110°C | Do not distill at atmospheric pressure |
| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes in water/aqueous bases |
| Density | ~1.1 - 1.2 g/mL | Estimated based on analogs |
| Storage | 2°C to 8°C (Refrigerate) | Moisture and light sensitive |
Stability & Degradation Mechanisms[1]
Understanding the degradation pathways is critical for process safety and yield optimization. Di-tert-butyl bromomalonate suffers from two primary instability modes: Acid-Catalyzed De-esterification and Thermal Decarboxylation .
Thermal Instability (The "Isobutylene Route")
Unlike ethyl esters, tert-butyl esters possess a facile decomposition pathway via an E1-like mechanism. Upon heating (typically >60-80°C, or lower with acid catalysis), the ester cleaves to release isobutylene gas and the corresponding carboxylic acid. The resulting malonic acid derivative is unstable and spontaneously decarboxylates.
-
Trigger: Heat (>60°C), trace acid.[1]
-
Byproducts: Isobutylene (gas), CO₂,
-bromoacetic acid derivatives. -
Risk: Pressure buildup in sealed vessels; loss of stoichiometry.
Hydrolytic & Photolytic Sensitivity
The
Visualization: Degradation & Reactivity Network
The following diagram maps the stability logic and degradation products.
Figure 1: Stability and reactivity network showing the competition between productive substitution (green) and thermal/hydrolytic degradation (red/yellow).
Handling & Storage Protocols (Self-Validating)
To ensure reagent integrity ("Trustworthiness"), the following protocol utilizes self-validating checks (e.g., pressure checks, NMR) to confirm quality before use.
"Cold Chain" Storage Protocol
-
Temperature: Store strictly at 2–8°C . Do not freeze-thaw repeatedly.
-
Atmosphere: Overlay with dry Argon or Nitrogen after every use. Oxygen can promote radical degradation of the C-Br bond; Moisture promotes hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. (Amber glass prevents photolytic debromination).
Pre-Reaction Validation Step
Before committing valuable intermediates to a reaction with this reagent, perform this rapid QC check:
-
Visual Inspection: The liquid should be clear/colorless. Yellow/Orange darkening indicates HBr formation or bromine liberation.
-
Proton NMR Check (Optional but Recommended):
-
Look for the tert-butyl singlet at
ppm. -
Look for the methine proton (
) singlet at ppm. -
Validation: If a broad peak appears >10 ppm (COOH) or new olefinic peaks appear (isobutylene), repurify or discard.
-
Synthetic Utility in Drug Discovery
Di-tert-butyl bromomalonate is primarily used to introduce the malonate moiety which can subsequently be:
-
Alkylated to form quaternary centers.
-
Decarboxylated under mild acid conditions (TFA/DCM) to yield
-functionalized esters or acids. -
Cyclized to form cyclopropanes (via dialkylation) or heterocycles.
Experimental Protocol: Nucleophilic Substitution (General Workflow)
Context: Alkylation of an amine or enolate.
Reagents:
-
Substrate (Nucleophile, 1.0 equiv)
-
Di-tert-butyl bromomalonate (1.1 - 1.2 equiv)
-
Base:
(weak) or NaH (strong), depending on nucleophile. -
Solvent: ACN (Acetonitrile) or DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry glassware and cool under
. -
Solvation: Dissolve the substrate in anhydrous ACN.
-
Base Addition: Add base at 0°C. Stir for 15 min to deprotonate (if using enolates).
-
Reagent Addition: Add Di-tert-butyl bromomalonate dropwise at 0°C.
-
Causality: Low temperature prevents thermal elimination of isobutylene during the exothermic addition.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat above 50°C.
-
Monitoring: TLC (visualize with
or UV).
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water (to remove DMF/salts) and Brine. -
Purification: Flash chromatography (Silica).
-
Note: The product will still contain acid-labile tert-butyl groups. Avoid acidic modifiers in the eluent if possible, or keep contact time short.
-
References
-
PubChem. Di-tert-butyl bromomalonate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Di-tert-butyl Malonate (Precursor Synthesis). Org.[2] Synth. 1963, 43, 8. Available at: [Link]
